molecular formula C14H15NO2S B2716759 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide CAS No. 2379994-49-5

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide

Cat. No.: B2716759
CAS No.: 2379994-49-5
M. Wt: 261.34
InChI Key: OYGGLXZKRGIJOP-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide is a complex organic compound that features a unique combination of furan and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione, while reduction can yield tetrahydrofuran derivatives .

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with various enzymes and receptors, potentially inhibiting their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, the cyclobutanecarboxamide moiety may enhance the compound’s binding affinity to its targets, increasing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide is unique due to its combination of furan, thiophene, and cyclobutanecarboxamide moieties. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-14(10-3-1-4-10)15-8-12-7-11(9-18-12)13-5-2-6-17-13/h2,5-7,9-10H,1,3-4,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGGLXZKRGIJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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